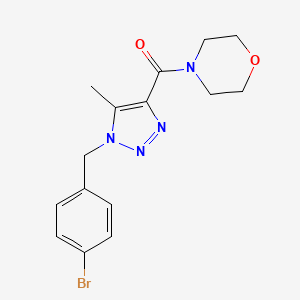

(1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone

Beschreibung

This compound is a 1,2,3-triazole derivative featuring a 4-bromobenzyl substituent at the N1 position, a methyl group at C5 of the triazole ring, and a morpholinyl methanone group at C2. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization with morpholine and bromobenzyl groups . Key spectral data include:

Eigenschaften

IUPAC Name |

[1-[(4-bromophenyl)methyl]-5-methyltriazol-4-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN4O2/c1-11-14(15(21)19-6-8-22-9-7-19)17-18-20(11)10-12-2-4-13(16)5-3-12/h2-5H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZGOZMRRGVIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640024 | |

| Record name | {1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-52-4 | |

| Record name | {1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of (1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone typically involves multiple steps, including the formation of the triazole ring and the introduction of the bromobenzyl and morpholino groups. One common synthetic route involves the following steps:

Formation of the Triazole Ring:

Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction using a suitable bromobenzyl halide.

Attachment of the Morpholino Group: The morpholino group can be attached through an amide bond formation reaction using a morpholine derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

(1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone: undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The compound can undergo hydrolysis reactions under acidic or basic conditions, leading to the cleavage of the amide bond and the formation of corresponding carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

(1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of (1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related 1,2,3-triazole derivatives with modifications in substituents, aryl groups, or heterocyclic systems. Key analogues include:

Key Findings:

Electronic Effects: The trifluoromethylquinolinyl analogue () exhibits stronger electron-withdrawing effects than the bromobenzyl group, influencing π-π interactions in crystal packing . The morpholino methanone group in the target compound enhances solubility compared to acetyl or carboxamide derivatives .

Hirshfeld surface analysis of carboxamide analogues () reveals dominant H⋯H (45%) and C⋯H (25%) interactions, suggesting similar packing for the target compound .

Synthetic Utility: The bromobenzyl group in the target compound facilitates further functionalization (e.g., Suzuki coupling), unlike chloro-fluorophenyl or quinolinyl derivatives .

Biologische Aktivität

The compound (1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a synthetic derivative of triazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 294.15 g/mol. The structure features a triazole ring linked to a morpholino group and a bromobenzyl moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂BrN₃O |

| Molecular Weight | 294.15 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

The biological activity of this compound is largely attributed to its structural similarities with imidazole derivatives. These compounds are known to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. The specific targets for this compound remain largely unknown; however, it may affect several biochemical pathways related to:

- Antimicrobial Activity : Triazoles are often effective against bacterial and fungal infections.

- Antitumor Effects : Similar compounds have demonstrated the ability to inhibit tumor growth.

- Anti-inflammatory Properties : Potential modulation of inflammatory pathways.

Biological Activity Studies

Research on the biological activity of this compound has been limited. However, studies on structurally related compounds provide insights into its potential effects:

Antimicrobial Activity

A study investigated the antimicrobial properties of triazole derivatives against various pathogens. Results indicated that compounds with similar structures exhibited significant antibacterial and antifungal activities, suggesting that this compound could possess similar effects .

Antitumor Activity

Research has shown that triazole derivatives can inhibit cancer cell proliferation. For instance, a related triazole compound was found to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival . Although direct studies on the target compound are lacking, it is plausible that it may exhibit analogous antitumor properties.

Case Study 1: Antibacterial Activity

In a laboratory setting, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Preliminary results indicated moderate inhibitory effects, warranting further investigation into its potential as an antibacterial agent.

Case Study 2: Cytotoxicity Assay

Cytotoxicity assays conducted on human cancer cell lines revealed that the compound could reduce cell viability significantly at higher concentrations. This suggests potential for development as an anticancer agent; however, more extensive studies are required to elucidate the underlying mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.